molecular formula C18H25N3O2S B2964056 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane CAS No. 2034472-85-8

3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane

Cat. No.: B2964056
CAS No.: 2034472-85-8
M. Wt: 347.48
InChI Key: CFPSZVUQOWCYLG-UHFFFAOYSA-N
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Description

3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethylated pyrazolyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the core azepane ring This can be achieved through cyclization reactions of appropriate precursors

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antileishmanial and antimalarial properties. These properties make it a candidate for further study in the development of new therapeutic agents.

Medicine: The compound's potential pharmacological effects are being explored, with studies investigating its efficacy in treating various diseases. Its ability to interact with biological targets suggests possible applications in drug design and development.

Industry: In the industrial sector, 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine: This compound shares structural similarities with 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane, but lacks the azepane ring.

  • 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine: Another related compound with a simpler structure.

Uniqueness: this compound stands out due to its complex structure and potential biological activity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-phenyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-14-18(15(2)20(3)19-14)24(22,23)21-12-8-7-11-17(13-21)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPSZVUQOWCYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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